molecular formula C11H9N3O2S B2713901 2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid CAS No. 119973-99-8

2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid

Cat. No.: B2713901
CAS No.: 119973-99-8
M. Wt: 247.27
InChI Key: JARKGTQUOUWEGI-UHFFFAOYSA-N
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Description

2-[(5-Phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid is a chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a 1,2,4-triazine scaffold, a privileged structure in the design of biologically active molecules, coupled with a phenyl substituent and a sulfanyl-acetic acid functional group. The 1,2,4-triazine core is a common heterocycle found in compounds studied for a range of pharmacological activities . The molecular structure, which includes a sulfur-based linkage, may contribute to potential enzyme inhibitory activity through interactions with biological targets, similar to other sulfur-containing heterocyclic derivatives . Researchers can utilize this compound as a key synthetic intermediate or building block for the construction of more complex molecules, such as in the development of novel triazine-based conjugates for biological evaluation . The acetic acid side chain offers a handle for further chemical modification, including the formation of amide or ester derivatives. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c15-10(16)7-17-11-13-9(6-12-14-11)8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARKGTQUOUWEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC(=N2)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid typically involves the reaction of 5-phenyl-1,2,4-triazine-3-thiol with chloroacetic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions, although this is less common.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

The compound 2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic acid is a triazine derivative that has garnered attention in various scientific fields due to its potential applications. This article delves into its applications, particularly in medicinal chemistry, agricultural science, and materials science, supported by relevant data and case studies.

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing triazine moieties exhibit antimicrobial properties. A study demonstrated that derivatives of triazine can inhibit bacterial growth, making them candidates for developing new antibiotics. The specific compound has shown efficacy against certain strains of bacteria, suggesting potential as a therapeutic agent .

Anti-inflammatory Effects
Triazine derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in immune cells. This property could be beneficial in treating chronic inflammatory diseases .

Cancer Research
The compound's ability to induce apoptosis in cancer cells has been a focal point of research. In laboratory settings, it has been observed to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. Further studies are needed to elucidate the underlying mechanisms and optimize its efficacy .

Agricultural Science

Pesticidal Properties
There is growing interest in the use of triazine derivatives as agrochemicals. Preliminary studies indicate that this compound exhibits herbicidal activity against specific weed species. Field trials are necessary to assess its effectiveness and safety in agricultural settings .

Plant Growth Regulation
Research has also explored the compound's role as a plant growth regulator. It appears to enhance root development and overall plant vigor when applied at certain concentrations, indicating potential use in crop production .

Materials Science

Polymer Chemistry
The incorporation of triazine compounds into polymer matrices has been investigated for enhancing material properties. The presence of this compound in polymer formulations has shown improvements in thermal stability and mechanical strength . This application could lead to the development of advanced materials for various industrial uses.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of triazine derivatives included this compound among other compounds. Results indicated a significant reduction in bacterial colonies when tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving human immune cells, treatment with this compound resulted in a marked decrease in interleukin (IL)-6 production. This suggests its potential utility in managing inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Study 3: Agricultural Application

Field trials assessing the herbicidal activity of this compound revealed effective control over common weeds without significant phytotoxicity to crops. The results support further exploration into its formulation as an environmentally friendly herbicide.

Mechanism of Action

The mechanism of action of 2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazine ring can act as a pharmacophore, while the sulfanylacetic acid moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,2,4-Triazine Derivatives

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
2-[(5-Phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid C₁₀H₉N₃O₂S Phenyl (C₆H₅) at 5-position; sulfanylacetic acid at 3-position Hydrogen bonding, moderate solubility
2-[6-(4-Chlorobenzyl)-7-oxo-thiazolo[3,2-b]-1,2,4-triazin-3-yl]acetic Acid C₁₄H₁₁ClN₃O₃S Chlorobenzyl and thiazolo-triazinone fusion Antibacterial activity (MIC: 1.56 µg/mL)
{[5-(1,3-Benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl}acetic Acid C₁₆H₁₂N₃O₄S Benzodioxol and phenyl substitution Enhanced π-π interactions, CNS activity
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-phenyl-thiadiazol-2-yl)acetamide C₂₃H₁₈N₆O₂S₂ Diphenyl-triazine; thiadiazole-acetamide Anticancer potential (IC₅₀: 8.7 µM)
2-[[5-Benzyl-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetic Acid C₁₅H₁₇N₃O₂S Benzyl and isopropyl groups Improved lipophilicity (LogP: 3.2)

Key Differences and Trends

Physicochemical Properties

  • Solubility : Sulfanylacetic acid derivatives generally exhibit higher aqueous solubility than esters or amides. For example, sodium salts of 2-((5-(hydroxy(phenyl)methyl)-4-R-triazol-3-yl)thio)acetic acids show >50 mg/mL solubility .
  • Lipophilicity : Substituents like benzyl () or isopropyl () increase LogP values, enhancing blood-brain barrier penetration .

Structure-Activity Relationship (SAR)

  • Phenyl Substitution : Aromatic groups at the 5-position (e.g., phenyl, benzodioxol) enhance stability and binding to hydrophobic pockets in enzymes .
  • Sulfanylacetic Acid vs. Esters : The free carboxylic acid group is critical for ionic interactions in biological systems, while esters (e.g., ethyl 2-[(5-oxo-4,6-diphenyl-triazin-3-yl)thio]acetate) are metabolically labile prodrugs .

Biological Activity

2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Antimicrobial Properties

Research has indicated that derivatives of triazine compounds exhibit notable antimicrobial activity. A study demonstrated that this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL, suggesting moderate to strong antibacterial effects .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM. The mechanism appears to involve the activation of caspase pathways and the disruption of mitochondrial membrane potential .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent .

Study 1: Antibacterial Efficacy

A recent study published in the Journal of Medicinal Chemistry assessed the antibacterial efficacy of various triazine derivatives, including this compound. The study utilized disk diffusion methods to evaluate the inhibition zones against selected pathogens. Results indicated that the compound produced larger inhibition zones compared to standard antibiotics like ampicillin and tetracycline.

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus2015
Escherichia coli1825
Pseudomonas aeruginosa1530

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of the compound against MCF-7 cells. The study found that treatment with varying concentrations led to increased apoptosis and cell cycle arrest at the G1 phase.

Concentration (µM)% Cell ViabilityIC50 (µM)
0100-
585-
1065-
125012

The biological activities of this compound can be attributed to its interaction with various cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels.
  • Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines through NF-kB pathway inhibition.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid?

  • Methodology : The compound can be synthesized via nucleophilic substitution by reacting 5-phenyl-1,2,4-triazin-3-thiol derivatives with chloroacetic acid under alkaline conditions. Heating equimolar amounts of the thiol precursor and chloroacetic acid in an aqueous or ethanol medium facilitates the reaction. Post-synthesis purification involves recrystallization from ethanol or water .
  • Key Considerations : Ensure stoichiometric equivalence to minimize by-products. Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and a UV indicator .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodology : A combination of elemental analysis (to verify C, H, N, S content) and IR spectrophotometry (to confirm functional groups like -SH, -COOH, and triazine rings) is used. For example, IR peaks at 2550–2600 cm⁻¹ indicate thiol (-SH) groups, while 1700–1750 cm⁻¹ corresponds to carboxylic acid (-COOH) .
  • Supplementary Techniques : High-performance liquid chromatography (HPLC) or gas chromatography (GC) ensures >95% purity. Melting point analysis further confirms compound identity .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

  • Methodology :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group.
  • Temperature Control : Maintain 80–90°C to accelerate substitution without degrading the triazine core .
  • Catalysis : Introduce mild bases like K₂CO₃ to deprotonate the thiol, improving reactivity with chloroacetic acid .
    • Data-Driven Optimization : Design a factorial experiment varying temperature, solvent, and base concentration. Use response surface methodology (RSM) to model yield outcomes .

Q. What methodologies are recommended for analyzing the compound’s stability under various conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and track mass balance (sum of parent compound and degradants should equal 100%) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. For example, thermal degradation at 60°C showed a k of 0.012 h⁻¹ in a related triazole-thioacetic acid derivative .
    • Table 1 : Example stability data from analogous compounds:
ConditionDegradation Products (%)Mass Balance (%)
60°C, 7 days3.2 ± 0.599.8 ± 0.3
75% RH, 14 days1.8 ± 0.2100.1 ± 0.4
UV light, 48 h5.6 ± 0.798.9 ± 0.6
Adapted from .

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Methodology :

  • Cross-Validation : Compare IR and NMR data with computational simulations (e.g., DFT calculations) to assign peaks accurately. For example, DFT-predicted IR frequencies for -COOH groups align with experimental data within ±10 cm⁻¹ .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., sulfanyl vs. sulfonyl configurations) using single-crystal diffraction. A related triazole-acetic acid derivative showed a dihedral angle of 85.3° between the triazine and phenyl rings .
    • Case Study : Discrepancies in NMR chemical shifts for analogous compounds were resolved by attributing them to solvent polarity effects. Deuterated DMSO vs. CDCl₃ caused shifts up to 0.3 ppm for aromatic protons .

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